
4-(4-Bromothiophen-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Bromothiophen-2-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.12 . It is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromothiophen-2-yl)pyrrolidin-2-one” were not found, pyrrolidine compounds are often synthesized using ring construction from different cyclic or acyclic precursors . For instance, a related compound, 2-bromothiophene, was synthesized using valeryl chloride and iron (III) chloride (FeCl3) in dichloromethane (CH2Cl2) .Molecular Structure Analysis
The InChI code for “4-(4-Bromothiophen-2-yl)pyrrolidin-2-one” is 1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(4-Bromothiophen-2-yl)pyrrolidin-2-one” is a solid at room temperature . It has a molecular weight of 246.12 . .Applications De Recherche Scientifique
Organic Solar Cells
The compound has been used in the synthesis and characterization of donor-acceptor semiconducting polymers for organic solar cells . These polymers have been applied for the fabrication of organic solar cells based on bulk-heterojunction structures .
Non-Linear Optical Properties
The compound has been used in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions . These derivatives have been studied for their non-linear optical properties .
Reactivity and Structural Features
The synthesized analogues of the compound have been investigated using density functional theory (DFT) to determine their structural characteristics . The calculations provide insight into the frontier molecular orbitals (FMOs) of the imine-based analogues and their molecular electrostatic potential (MESP) .
Crystal Structure Analysis
The compound has been used in crystal structure and Hirshfeld analysis . This helps in understanding the structural properties of the compound .
Synthesis of Electron-Rich Donors
The compound has been used in the synthesis of an electron-rich unit, 2,7-bis(5-bromothiophen-2-yl)-9,9’-spirobi[fluorene] . This compound with good electronic and optical properties may be a candidate for D-A type organic polymers .
Exploration of Electronic and Optical Properties
The compound has been used in the exploration of electronic and optical properties of various materials . This helps in understanding the behavior of these materials under different conditions .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-bromothiophen-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-2-7(12-4-6)5-1-8(11)10-3-5/h2,4-5H,1,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWZSKJTLCGTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2789302.png)
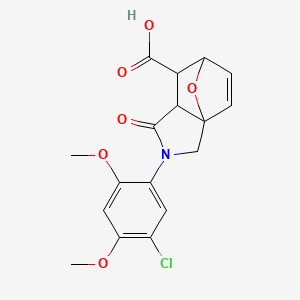
![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2789304.png)
![2-[(4-Bromophenyl)methyl]-4,5-dichloro-2,3-dihydropyridazin-3-one](/img/structure/B2789307.png)
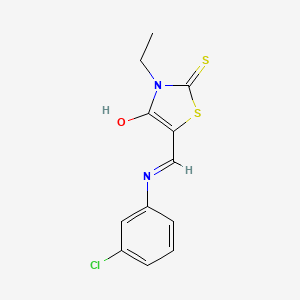
![4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2789311.png)
![N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2789312.png)
![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-(2-methylpropyl)acetamide](/img/structure/B2789316.png)
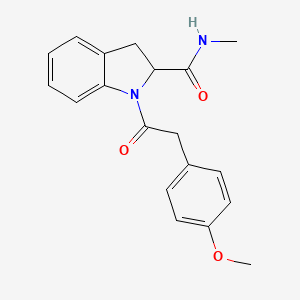
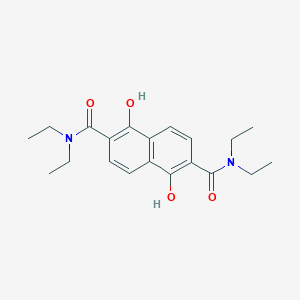
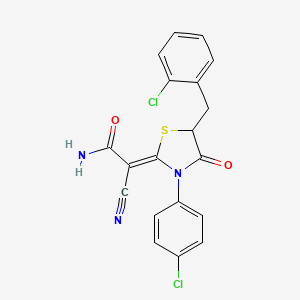
![4-[(Cyclopent-3-en-1-yl)methoxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2789321.png)
![5-(2-methoxyethyl)-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2789322.png)